D & C Red no. 27

Beschreibung

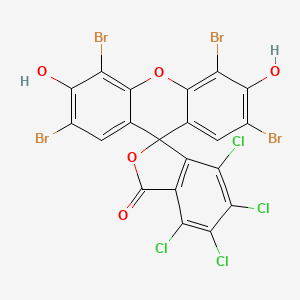

Structure

3D Structure

Eigenschaften

IUPAC Name |

2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Br4Cl4O5/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26/h1-2,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIBVBKZZZDFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4Br4Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18472-87-2 (Parent) | |

| Record name | D & C Red no. 27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013473262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2031089 | |

| Record name | D&C Red 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13473-26-2 | |

| Record name | Red No. 27 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13473-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D & C Red no. 27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013473262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 27 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LRS185U6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to D&C Red No. 27: Chemical Structure, Properties, and Applications

This guide provides a comprehensive technical overview of D&C Red No. 27, a synthetic dye widely utilized in the cosmetic and pharmaceutical industries. This document will delve into its chemical identity, physicochemical properties, synthesis, regulatory status, and analytical methodologies, offering valuable insights for researchers, scientists, and professionals in drug development and formulation.

Introduction: The Chemistry of a Vibrant Hue

D&C Red No. 27, also known by its chemical name 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one, is a member of the fluoran class of dyes.[1][2][3] These dyes are notable for their fluorescence under light, which contributes to the brightness of the products they color.[3] It is a xanthene dye, structurally related to fluorescein, where hydrogens at specific positions are substituted by bromine and chlorine atoms.[2] This halogenation is crucial to its distinct color and chemical properties. D&C Red No. 27 is a synthetic pigment used extensively in colored cosmetics such as lipsticks and blushes.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of D&C Red No. 27 is fundamental for its effective and safe application in various formulations.

Chemical Identification

The identity of D&C Red No. 27 is established by its specific chemical structure and nomenclature.

| Identifier | Value | Source |

| Chemical Name | 2',4',5',7'-Tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one | [1] |

| IUPAC Name | 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | [2] |

| CAS Number | 13473-26-2 | [1][4] |

| CI Number | 45410 / 45410:1 | [3][5] |

| Molecular Formula | C₂₀H₄Br₄Cl₄O₅ | [1][2][4] |

| Molecular Weight | 785.66 g/mol | [1][4] |

| Synonyms | Phloxine B, Solvent Red 48, Acid Phloxine PB, Japan Red 218 | [1][2][4] |

Physicochemical Characteristics

The performance of D&C Red No. 27 in a formulation is dictated by its physical and chemical properties.

| Property | Description | Source |

| Appearance | Fine red powder. | [5][6][7] |

| Solubility | Soluble in water, ethanol, DMSO, glycerin, and propylene glycol. Insoluble in oils and ether. | [4][6][7][8][9] |

| Stability | Stable under alkaline conditions and has good heat resistance (up to 105°C). It has poor light resistance and will precipitate in acidic conditions. | [8] |

| pH Sensitivity | Exhibits color-changing properties with changes in pH. This makes it a popular choice for "color-changing" cosmetic products. | [10] |

| Storage | Should be stored in a dry, dark place. Short-term storage at 0-4°C and long-term at -20°C is recommended. | [1] |

Synthesis and Manufacturing

The synthesis of D&C Red No. 27 is a multi-step chemical process. It begins with the condensation of resorcinol and tetrachlorophthalic anhydride to produce tetrachlorofluorescein.[8][9] This intermediate is then subjected to bromination to yield the final D&C Red No. 27 molecule.[8][9]

The manufacturing process must be carefully controlled to minimize the presence of impurities. The U.S. Code of Federal Regulations (CFR) sets limits for certain synthetic by-products and intermediates, such as 3,4,5,6-tetrachlorophthalic acid (TCPA) and "brominated resorcinol".[11][12]

Caption: Synthesis workflow for D&C Red No. 27.

The Chemistry of Color Change: pH Dependency

One of the most interesting properties of D&C Red No. 27 is its ability to change color in response to pH changes.[10] In its free acid form, the lactone ring is closed, rendering it colorless. When exposed to a higher pH, such as on the skin, the lactone ring opens, and the molecule converts to its quinoid form, which is intensely colored. This reversible equilibrium is the basis for its use in color-changing lipsticks and other novel cosmetic products.

Caption: pH-dependent equilibrium of D&C Red No. 27.

For formulations leveraging this property, it is often recommended to create an anhydrous gel. A small amount of an acid, like citric acid, can be dissolved in the oil phase first to help maintain the bulk formula in its colorless state, allowing the color to develop upon contact with the skin.[10]

D&C Red No. 27 Lake

D&C Red No. 27 is also available as a "lake" colorant. Lakes are produced by reacting the straight dye with precipitants and salts, frequently aluminum salts.[13] This process renders the dye insoluble.[5] D&C Red No. 27 Aluminum Lake is valued for its stability and is used in applications where water solubility is not desired, such as in tablet coatings, eyeshadows, and lipsticks.[13]

Regulatory and Safety Profile

The safety of D&C Red No. 27 for use in consumer products is overseen by regulatory bodies worldwide.

-

United States : The U.S. Food and Drug Administration (FDA) has approved D&C Red No. 27 and its lakes for use in drugs and cosmetics.[3][13] It is permitted for general cosmetic use, including lip products, but is not approved for use around the eyes.[3][5] All batches must be certified by the FDA to ensure they meet strict specifications for purity and identity.[3]

-

European Union : In the EU, D&C Red No. 27 is listed as CI 45410 and is permitted for use in all cosmetic applications.[3][5] There are concentration limits for its use in hair dye formulations: a maximum of 2% in oxidative hair dyes and 0.4% in semi-permanent (non-oxidative) hair dyes.[6][7]

-

Safety Assessments : The Scientific Committee for Consumer Safety (SCCS) has concluded that at the approved concentrations for topical application, CI 45410 is not considered to be irritating or sensitizing to the skin.[6][7]

Analytical Methods for Quality Control

To ensure the purity and quality of D&C Red No. 27, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative determination of the main component as well as any impurities and synthetic by-products.[11][12]

Protocol: HPLC Analysis of D&C Red No. 27 Impurities

This protocol is a generalized example for the analysis of impurities in D&C Red No. 27.

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve standards of known impurities (e.g., TCPA) and the D&C Red No. 27 sample in a suitable solvent, such as a mixture of acetonitrile and water.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength appropriate for the analytes.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

-

Caption: General workflow for HPLC analysis of D&C Red No. 27.

Applications in Research and Development

D&C Red No. 27's fluorescent properties make it a candidate for various research applications beyond its use as a simple colorant.[2] As a fluorescent dye, it can be used in imaging and as a label for other molecules.[2] Its pH-sensitive nature also opens up possibilities for its use as a pH indicator in specific scientific contexts.

In drug development, the lake form is used as a stable colorant for solid dosage forms.[13] The choice between the dye and the lake depends on the desired solubility and stability within the formulation. For instance, in an oil-based lipstick, the insoluble lake provides long-lasting color, while in an aqueous solution, the soluble dye would be used.

Conclusion

D&C Red No. 27 is a versatile and widely used synthetic colorant with a rich chemistry. Its unique properties, including its vibrant color, fluorescence, and pH-dependent color change, make it a valuable ingredient in the cosmetic and pharmaceutical industries. A thorough understanding of its chemical structure, physicochemical properties, and regulatory landscape is crucial for formulators and researchers to ensure its effective and safe use. Continued research into its applications may unveil new and innovative uses for this fascinating molecule.

References

-

Characteristics and utility of CI 45410 in cosmetics. (2022, December 26). Typology. [Link]

-

Informations sur le CI 45410 utilisé en cosmétique. (2022, December 26). Typology. [Link]

-

D&C Red No. 27. (n.d.). PubChem. [Link]

-

Red 27 Lake. (n.d.). Cosmetics Info. [Link]

-

D & C Red no. 27 | CAS#:13473-26-2. (n.d.). Chemsrc. [Link]

-

D&C Red 27 Color Changing Pigment (CI45410). (n.d.). MySkinRecipes. [Link]

-

D&C Red No. 27 Aluminum Lake: What is it and where is it used? (2025, June 2). Drugs.com. [Link]

-

D&C Red No. 27 aluminum lake. (n.d.). PubChem. [Link]

-

C.I. 45410. (n.d.). ChemBK. [Link]

-

D&C Red No. 27 - Descrizione. (n.d.). Tiiips. [Link]

-

Determination of synthetic by-products and an intermediate in the colour additives D&C Red Nos 27 and 28 (phloxine B) and their lakes using conventional HPLC. (2014). PubMed. [Link]

-

D&C Red 27 Al Lake. (n.d.). Neelikon. [Link]

-

CI 45410 (D&C Red No. 27 or 28). (n.d.). EWG Skin Deep®. [Link]

-

D&C Red 27 Supplier & Exporter | High-Quality Assured. (n.d.). AuroGenesis. [Link]

-

D&C Red 27. (2018, February 16). SIELC Technologies. [Link]

-

SAFETY DATA SHEET (SDS). (n.d.). Chemistry Connection. [Link]

-

Determination of synthetic by-products and an intermediate in the color additives D&C Red Nos. 27 and 28 (phloxine B) and their lakes using conventional HPLC*. (2025, August 9). ResearchGate. [Link]

-

Regulatory Status of Color Additives. (n.d.). FDA. [Link]

-

D & C RED 27 AL LAKE MS. (n.d.). Spectra Colors. [Link]

-

2′,4′,5′,7′-tetrabromo-3,4,5,6-tetrachlorofluorescein. (n.d.). Amerigo Scientific. [Link]

-

2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid. (n.d.). PubChem. [Link]

-

D&C Red 27. (n.d.). Neelikon Colors. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. D&C Red No. 27 | C20H4Br4Cl4O5 | CID 83511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. D & C Red no. 27 | TargetMol [targetmol.com]

- 5. cdfsupplies.com [cdfsupplies.com]

- 6. us.typology.com [us.typology.com]

- 7. uk.typology.com [uk.typology.com]

- 8. chembk.com [chembk.com]

- 9. specialchem.com [specialchem.com]

- 10. D&C Red 27 Color Changing Pigment (CI45410) [myskinrecipes.com]

- 11. Determination of synthetic by-products and an intermediate in the colour additives D&C Red Nos 27 and 28 (phloxine B) and their lakes using conventional HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. drugs.com [drugs.com]

synthesis pathway of 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein

An In-Depth Technical Guide to the Synthesis of 2',4',5',7'-Tetrabromo-4,5,6,7-tetrachlorofluorescein (Phloxine B)

Introduction

2',4',5',7'-Tetrabromo-4,5,6,7-tetrachlorofluorescein, commonly known as Phloxine B or Acid Red 92, is a synthetic xanthene dye characterized by its vibrant red color and fluorescent properties.[1][2] Structurally, it is a heavily halogenated derivative of fluorescein, featuring four chlorine atoms on the phthalic anhydride-derived portion and four bromine atoms on the resorcinol-derived xanthene core.[2][] This extensive halogenation significantly influences its physicochemical properties, leading to enhanced intersystem crossing from the excited singlet state to the triplet state.[4] Consequently, Phloxine B is not only a potent colorant used in cosmetics and histology but also functions as an effective photosensitizer.[4][5][6]

This guide provides a detailed, step-by-step exploration of the multi-stage synthesis of Phloxine B, intended for researchers and professionals in chemical synthesis and drug development. We will dissect each critical stage of the synthesis, from the preparation of key precursors to the final halogenation steps, explaining the underlying chemical principles and providing actionable protocols.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of Phloxine B is logically approached through a convergent strategy that involves the initial synthesis of a chlorinated fluorescein intermediate, followed by exhaustive bromination. The core of this process is the classic Friedel-Crafts acylation reaction developed by Adolf von Baeyer for the original synthesis of fluorescein.[7]

The overall pathway can be broken down as follows:

-

Preparation of the Phthalic Moiety: Synthesis of 4,5,6,7-tetrachlorophthalic anhydride (TCPA) via the direct chlorination of phthalic anhydride.

-

Formation of the Xanthene Core: Condensation of the synthesized TCPA with two equivalents of resorcinol to yield 4,5,6,7-tetrachlorofluorescein.

-

Final Halogenation: Electrophilic bromination of the tetrachlorofluorescein intermediate to install four bromine atoms, yielding the final product, Phloxine B.

Below is a diagram illustrating the overall synthetic workflow.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 2',4',5',7'-TETRABROMO-3,4,5,6-TETRACHLOROFLUORESCEIN | 13473-26-2 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 7. Phthalic anhydride reacts with resorcinol in the presence class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Spectroscopic Analysis of D&C Red No. 27

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the analysis of D&C Red No. 27. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and cosmetic industries, this document moves beyond procedural outlines to deliver a deeper understanding of the causality behind methodological choices. We will explore the core principles, practical applications, and data interpretation strategies for ensuring the identity, purity, and regulatory compliance of this widely used color additive.

Foundational Understanding: The Nature of D&C Red No. 27

D&C Red No. 27 (CI 45410) is a synthetic colorant belonging to the xanthene class of dyes.[1][2] Its chemical identity is 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein, a halogenated derivative of fluorescein.[1][3] This molecular structure is central to its analytical characteristics, imparting a vibrant red-pink hue and, notably, fluorescence when exposed to light.[4][5]

Its regulatory standing is critical to any analytical discussion. In the United States, D&C Red No. 27 is approved by the Food and Drug Administration (FDA) for use in drugs and cosmetics.[6][7] Its use is codified in the Code of Federal Regulations, specifically 21 CFR 74.1327 , which mandates stringent specifications for purity and limits on impurities such as heavy metals and subsidiary colors.[3] All commercial batches must be certified by the FDA, making robust and validated analytical methods a prerequisite for market access.[3] The color additive is widely used in lipsticks, blushers, and other makeup formulations, but its use in products intended for the eye area is prohibited.[5][8]

Table 1: Key Physicochemical and Regulatory Properties of D&C Red No. 27

| Property | Value / Specification | Source(s) |

| Chemical Name | 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein | [3] |

| CAS Number | 13473-26-2 | [3] |

| Molecular Formula | C₂₀H₄Br₄Cl₄O₅ | [1] |

| Molecular Weight | ~785.7 g/mol | [1] |

| Class | Xanthene / Fluoran Dye | [1][2] |

| Total Color Purity | Not less than 90% | [3] |

| Lead (as Pb) | Not more than 20 parts per million | [3] |

| Arsenic (as As) | Not more than 3 parts per million | [3] |

| Mercury (as Hg) | Not more than 1 part per million | [3] |

| Subsidiary Colors | Lower halogenated subsidiary colors: not more than 4% | [3] |

The Spectroscopic Toolkit: A Multi-faceted Approach

No single technique can fully characterize D&C Red No. 27. A multi-layered spectroscopic approach is required to build a complete profile of identity, strength, and purity. The following sections detail the primary techniques and the rationale for their deployment.

UV-Visible (UV-Vis) Spectrophotometry: The First Look

UV-Vis spectrophotometry is a fundamental technique for quantitative analysis. The extended conjugated system of the xanthene core in D&C Red No. 27 is a strong chromophore, absorbing light intensely in the visible region.

-

Expertise & Causality: This technique is ideal for determining the total color content or "strength" of a sample by measuring its absorbance at the wavelength of maximum absorption (λ-max). For a related compound, Acid Red 27, a λ-max has been reported at approximately 523 nm in methanol, which serves as a reasonable starting point for method development.[9] The Beer-Lambert Law provides the theoretical basis for this quantification, establishing a linear relationship between absorbance and concentration. This method is fast, reliable, and essential for routine quality control to ensure the dye meets the ≥90% total color specification.[3]

Spectrofluorometry: Harnessing Inherent Properties

A defining characteristic of the fluorescein family is fluorescence.[1][5] D&C Red No. 27 exhibits this property, absorbing light at one wavelength and emitting it at a longer wavelength.[4]

-

Expertise & Causality: Spectrofluorometry offers exceptional sensitivity and selectivity. While not typically used for regulatory purity testing, it can be a powerful tool for detecting trace amounts of the colorant or for research applications. The selection of optimal excitation and emission wavelengths is critical to maximize signal and minimize interference. This technique is particularly useful in complex matrices where background absorbance might interfere with standard UV-Vis measurements.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Molecular Fingerprint

FT-IR spectroscopy is an indispensable tool for raw material identification and confirmation of chemical structure. It probes the vibrational modes of a molecule's functional groups.

-

Expertise & Causality: An FT-IR spectrum of D&C Red No. 27 provides a unique "fingerprint" that can be rapidly compared against a known reference standard. Key absorption bands corresponding to C-O (ether), C=O (lactone), O-H (hydroxyl), and C-Br/C-Cl bonds will be present.[1] This method is not quantitative but serves as a rapid and definitive identity check, ensuring the correct material is entering the manufacturing process. The use of a KBr wafer or an Attenuated Total Reflectance (ATR) accessory are common sampling techniques.[1]

The Workhorse Technique: High-Performance Liquid Chromatography (HPLC)

While the aforementioned techniques are crucial, they analyze the bulk material. To meet regulatory requirements for purity and subsidiary colors, a separation step is necessary. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Photodiode Array (PDA) detector, is the gold standard.[10][11][12]

-

Expertise & Causality: HPLC separates the primary D&C Red No. 27 molecule from its precursors, synthetic by-products, and lower-halogenated subsidiary colors.[11][12] A reversed-phase (RP) method is typically employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[13] The PDA detector acquires a full UV-Vis spectrum at every point in the chromatogram. This is a self-validating system: not only is a compound's retention time used for identification, but its full spectrum can be compared to a reference standard, providing orthogonal confirmation and ensuring peak purity.

Experimental Protocol: HPLC-PDA Analysis of D&C Red No. 27

This protocol is a representative method for the determination of purity and impurities.

-

Standard and Sample Preparation:

-

Prepare a stock solution of D&C Red No. 27 reference standard at 1.0 mg/mL in methanol.

-

Prepare a working standard by diluting the stock solution to 0.1 mg/mL with the mobile phase initial conditions.

-

Prepare the sample (test article) at the same concentration (0.1 mg/mL) in the same diluent.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

-

Gradient:

-

0-5 min: 60% A / 40% B

-

5-25 min: Linear gradient to 10% A / 90% B

-

25-30 min: Hold at 10% A / 90% B

-

30.1-35 min: Return to 60% A / 40% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Detection:

-

Detector: Photodiode Array (PDA).

-

Wavelength Range: 210-700 nm.

-

Monitoring Wavelengths: Extract chromatograms at the λ-max of D&C Red No. 27 (approx. 525-530 nm) and at a lower UV wavelength (e.g., 254 nm) to detect non-colored impurities.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of D&C Red No. 27 using the area percent method.

-

Identify and quantify known impurities and subsidiary colors against their respective reference standards, if available.

-

Visualization: HPLC-PDA Workflow

Caption: High-level workflow for HPLC-PDA analysis of D&C Red No. 27.

Definitive Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

For unequivocal identification of the parent molecule and characterization of unknown impurities, LC-MS is the ultimate tool.[14][15][16]

-

Expertise & Causality: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. After chromatographic separation, molecules are ionized (e.g., via Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured. For D&C Red No. 27 (MW ~785.7), a high-resolution mass spectrometer can provide an exact mass measurement, confirming its elemental composition (C₂₀H₄Br₄Cl₄O₅) with high confidence.[1][17] Furthermore, fragmentation analysis (MS/MS) can be used to elucidate the structure of unknown impurities found during HPLC-PDA analysis. For regulatory submissions or in-depth investigations, LC-MS data is invaluable.

Integrated Analytical Strategy

A robust quality control system integrates these techniques into a logical, tiered workflow. The goal is to apply the right level of analytical scrutiny at each stage, from raw material acceptance to final product release.

Caption: Tiered analytical workflow for D&C Red No. 27 quality control.

Conclusion

The spectroscopic analysis of D&C Red No. 27 is a clear example of applying a suite of complementary analytical techniques to ensure the safety, quality, and efficacy of pharmaceutical and cosmetic products. From the rapid identity confirmation by FT-IR to the precise quantification by UV-Vis and the comprehensive purity profiling by HPLC-PDA, each method provides a critical piece of information. The strategic use of advanced techniques like LC-MS for troubleshooting and in-depth characterization underpins a modern, science-driven approach to quality control. This integrated strategy not only satisfies regulatory requirements but also provides a profound understanding of the material, which is the cornerstone of scientific integrity and consumer safety.

References

- TargetMol. (n.d.). D & C Red no. 27.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83511, D&C Red No. 27.

- ChemSrc. (2025, August 31). D & C Red no. 27.

- U.S. Food and Drug Administration. (2025, December 16). Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices.

- Drugs.com. (2025, April 18). D&C Red No. 27: What is it and where is it used?

- Electronic Code of Federal Regulations (eCFR). (n.d.). 21 CFR 74.1327 -- D&C Red No. 27.

- Drugs.com. (2025, June 2). D&C Red No. 27 Aluminum Lake: What is it and where is it used?

- CD Formulation. (n.d.). Colorant Test.

- Søeborg, T., et al. (n.d.). Identification of organic colourants in cosmetics by HPLC-photodiode array detection.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118856509, D&C Red No. 27 aluminum lake.

- Teby.it. (n.d.). D&C Red No. 27 - Descrizione.

- U.S. Food and Drug Administration. (n.d.). Regulatory Status of Color Additives.

- Kim, J. H., et al. (2025, October 13). Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques. ResearchGate.

- Guerra, E., et al. (2018, July 23). Analysis of Dyes in Cosmetics: Challenges and Recent Developments. Semantic Scholar.

- Kim, J. H., et al. (2023, May 12). Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques. MDPI.

- SIELC Technologies. (2018, February 16). D&C Red 27.

- Teby.it. (2024, October 10). D&C Red No. 27 - Descrizione.

- MedKoo Biosciences. (n.d.). D & C Red no. 27.

- Weisz, A., & Milanez, M. (2025, August 5). Identification of the decarboxylated analog of tetrabromotetrachloro-fluorescein and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using high-performance liquid chromatography. ResearchGate.

- Weisz, A., & Krantz, Z. B. (2014). Determination of synthetic by-products and an intermediate in the colour additives D&C Red Nos 27 and 28 (phloxine B) and their lakes using conventional HPLC. Food Additives & Contaminants: Part A, 31(6), 979-984.

- ResearchGate. (n.d.). UV-VIS absorption spectrum Acid Red-27 dye in methanol.

- Standardcon. (n.d.). D&C Red 27.

- Cosmetics Info. (n.d.). Red 27 Lake.

- DyStar. (n.d.). D&C Red 27.

Sources

- 1. D&C Red No. 27 | C20H4Br4Cl4O5 | CID 83511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D&C Red No. 27 - Descrizione [tiiips.com]

- 3. eCFR :: 21 CFR 74.1327 -- D&C Red No. 27. [ecfr.gov]

- 4. standardcon.com [standardcon.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices | FDA [fda.gov]

- 7. drugs.com [drugs.com]

- 8. dystar.com [dystar.com]

- 9. researchgate.net [researchgate.net]

- 10. dmu.dk [dmu.dk]

- 11. researchgate.net [researchgate.net]

- 12. Determination of synthetic by-products and an intermediate in the colour additives D&C Red Nos 27 and 28 (phloxine B) and their lakes using conventional HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D&C Red 27 | SIELC Technologies [sielc.com]

- 14. Colorant Test - CD Formulation [formulationbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques [mdpi.com]

- 17. medkoo.com [medkoo.com]

An In-depth Technical Guide to the Photophysical Properties of Phloxine B

Introduction

Phloxine B, also known as D&C Red No. 28, is a xanthene dye with the chemical name disodium 2′,4′,5′,7′-tetrabromo-4,5,6,7-tetrachloro-3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diolate.[1] A derivative of fluorescein, its structure is characterized by the presence of four bromine atoms on the xanthene ring and four chlorine atoms on the carboxyphenyl ring.[1] This heavy atom substitution significantly influences its photophysical properties, making it a potent photosensitizer with broad applications in biological research, drug development, and antimicrobial photodynamic therapy.[1][2]

This technical guide provides a comprehensive overview of the core photophysical properties of Phloxine B, offering insights into the underlying mechanisms that govern its behavior upon light absorption. We will delve into its spectral characteristics, excited state dynamics, and the environmental factors that modulate its photoactivity. Furthermore, this guide furnishes detailed experimental protocols for the accurate characterization of its key photophysical parameters, empowering researchers to harness the full potential of this versatile molecule.

Core Photophysical Properties of Phloxine B

The interaction of Phloxine B with light initiates a cascade of photophysical and photochemical events. A thorough understanding of these processes is paramount for its effective application.

Absorption and Emission Spectra

Phloxine B exhibits strong absorption in the visible region of the electromagnetic spectrum, with a characteristic absorption maximum (λmax) around 540-550 nm.[1][3] This absorption corresponds to the transition from the ground electronic state (S0) to the first excited singlet state (S1). The molar extinction coefficient (ε) in ethanol at 550 nm is approximately 83,000 M-1cm-1, indicating a high probability of light absorption at this wavelength.[3]

Upon relaxation from the excited state, Phloxine B emits fluorescence with an emission maximum (λem) around 564 nm.[1] The difference between the absorption and emission maxima is known as the Stokes shift, which for Phloxine B is relatively small, a characteristic feature of many xanthene dyes.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 550 nm | Ethanol | [3] |

| Molar Extinction Coefficient (ε) | 83,000 M-1cm-1 | Ethanol | [3] |

| Emission Maximum (λem) | ~564 nm | General | [1] |

| Stokes Shift | ~14 nm | General | [1] |

Quantum Yields: Fluorescence and Intersystem Crossing

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For Phloxine B in ethanol, the fluorescence quantum yield has been reported to be 0.67.[3]

The presence of heavy atoms (bromine) in the Phloxine B structure significantly promotes intersystem crossing (ISC), a process where the molecule transitions from the excited singlet state (S1) to a longer-lived excited triplet state (T1).[4] This is a key property that underpins its efficacy as a photosensitizer. While the fluorescence quantum yield is substantial, the high efficiency of intersystem crossing leads to a significant population of the triplet state upon photoexcitation.

Excited State Lifetimes

The fluorescence lifetime (τF) is the average time a molecule spends in the excited singlet state before returning to the ground state. For Phloxine B, the fluorescence decay is reported to be double-exponential, suggesting the presence of more than one decaying species or environmental heterogeneity.[3] While precise lifetime values in solution are not extensively documented, studies on Phloxine B adsorbed onto microcrystalline cellulose have identified two distinct lifetime populations of 0.7 ns and 2.5 ns.[5]

The triplet state lifetime (τT) is significantly longer than the fluorescence lifetime, often in the microsecond to millisecond range. This long lifetime allows the triplet state of Phloxine B to interact with surrounding molecules, leading to photosensitized reactions.

Factors Influencing the Photophysical Properties

The photophysical behavior of Phloxine B is highly sensitive to its local environment. Understanding these influences is critical for optimizing its performance in various applications.

Solvent Effects

The polarity of the solvent can influence the absorption and emission spectra of Phloxine B. Generally, in more polar solvents, a red shift (a shift to longer wavelengths) in the emission spectrum is observed. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

pH Dependence

The pH of the medium can affect both the absorption characteristics and the photostability of Phloxine B. In acidic solutions, Phloxine B tends to photodegrade more rapidly than in basic solutions.[6] The solubility of Phloxine B also decreases in acidic conditions, which can lead to precipitation.[7]

Concentration Effects: Self-Quenching

At higher concentrations, the fluorescence of Phloxine B can be quenched through a process known as self-quenching or concentration quenching.[8] This phenomenon arises from interactions between excited and ground-state dye molecules, leading to non-radiative de-excitation pathways. This is an important consideration when preparing solutions for fluorescence-based assays.

Mechanism of Action as a Photosensitizer

The utility of Phloxine B in applications such as antimicrobial photodynamic therapy stems from its ability to act as a photosensitizer, generating reactive oxygen species (ROS) upon illumination.

Intersystem Crossing and the Triplet State

As depicted in the Jablonski diagram below, upon absorption of a photon, the Phloxine B molecule is promoted to an excited singlet state (S₁). Due to the presence of heavy bromine atoms, it efficiently undergoes intersystem crossing to the excited triplet state (T₁).

Caption: Jablonski diagram for Phloxine B illustrating key photophysical processes.

Generation of Reactive Oxygen Species (ROS)

The long-lived triplet state of Phloxine B can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). This is known as a Type II photosensitization reaction. The singlet oxygen quantum yield (ΦΔ) for Phloxine B in D₂O has been measured to be 0.59, indicating a high efficiency in this process.

Phloxine B can also participate in Type I photosensitization reactions, where the excited triplet state reacts directly with a substrate to produce free radicals. Both singlet oxygen and free radicals can induce oxidative damage to cellular components, leading to cell death, which is the basis for its antimicrobial and therapeutic effects.[1]

Photobleaching

Upon prolonged exposure to light, Phloxine B can undergo photodegradation or photobleaching, leading to a loss of its color and photosensitizing ability.[6] The rate of photobleaching is influenced by factors such as the light source, pH, and the presence of other molecules in the solution.[6] This is a critical consideration for applications requiring long-term photoactivity.

Experimental Methodologies

Accurate determination of the photophysical properties of Phloxine B is essential for its reliable application. The following are detailed protocols for two key measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the relative fluorescence quantum yield of Phloxine B by comparison with a well-characterized standard.

Caption: Experimental workflow for determining fluorescence quantum yield.

Step-by-Step Protocol:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with Phloxine B. Rhodamine 6G in ethanol (ΦF = 0.95) is a suitable choice.

-

Preparation of Solutions: Prepare stock solutions of both Phloxine B and the standard in the same solvent (e.g., ethanol). From these stock solutions, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slits are kept constant for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both Phloxine B and the standard.

-

Determine the slope of the linear fit for each plot.

-

-

Calculation: Calculate the fluorescence quantum yield of Phloxine B (ΦX) using the following equation:

ΦX = ΦST * (mX / mST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

mX and mST are the slopes of the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of fluorescence lifetime using the TCSPC technique.

Step-by-Step Protocol:

-

Instrument Setup:

-

Use a pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser) at an appropriate excitation wavelength for Phloxine B.

-

The detection system should consist of a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT) and TCSPC electronics.

-

-

Sample Preparation: Prepare a dilute solution of Phloxine B in the desired solvent, with an absorbance of approximately 0.1 at the excitation wavelength.

-

Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample.

-

Fluorescence Decay Measurement: Acquire the fluorescence decay curve of the Phloxine B solution by collecting photons over a sufficient period to obtain good statistical accuracy.

-

Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF using appropriate software.

-

Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) and their relative amplitudes. For Phloxine B, a bi-exponential fit may be necessary.

-

Conclusion

Phloxine B possesses a unique set of photophysical properties that make it a highly valuable tool in various scientific disciplines. Its strong absorption in the visible spectrum, coupled with a high efficiency of intersystem crossing to a long-lived triplet state, renders it an excellent photosensitizer. The generation of singlet oxygen and other reactive oxygen species upon photoactivation is the cornerstone of its application in photodynamic therapy and as an antimicrobial agent. However, researchers and drug development professionals must be cognizant of the environmental factors, such as solvent, pH, and concentration, that can significantly modulate its photophysical behavior. The experimental protocols provided herein offer a robust framework for the accurate characterization of Phloxine B, enabling its informed and optimized use in pioneering research and therapeutic development.

References

- 1. Phloxine - Wikipedia [en.wikipedia.org]

- 2. In Vitro Antibacterial Activities of Phloxine B and Other Halogenated Fluoresceins against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating up-conversion fluorescence of Phloxine B | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 4. researchgate.net [researchgate.net]

- 5. Photolysis of phloxine B in water and aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tuning the concentration of dye loaded polymer films for maximum photosensitization efficiency: phloxine B in poly(2-hydroxyethyl methacrylate) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Phloxine B phototoxicity: a mechanistic study using HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of D&C Red No. 27 in Biological Staining

Abstract

D&C Red No. 27, known in scientific literature primarily as Phloxine B or C.I. Acid Red 92, is a vital anionic dye belonging to the xanthene class.[1][2] Derived from fluorescein, its halogenated structure imparts distinct spectral properties and a strong affinity for acidophilic tissue components.[3][4] This guide provides an in-depth exploration of the core mechanisms governing Phloxine B's action in biological staining. We will dissect the electrostatic principles of its binding, the critical influence of pH on staining efficacy, and its application in key histological and cytological protocols. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile dye with a deeper understanding of its foundational principles.

Introduction to D&C Red No. 27 (Phloxine B)

Phloxine B is a synthetic red dye widely utilized in histology and cytology for its ability to impart a vibrant pink or red color to specific cellular components.[1] It is classified as an acid dye, a term that refers to the anionic (negatively charged) nature of the dye molecule in solution, not necessarily the pH of its solution.[5][6] This fundamental property dictates its staining behavior, which is primarily based on electrostatic attraction to positively charged (cationic) elements within cells and tissues.[7]

Its most common application is as a cytoplasmic counterstain in conjunction with a nuclear stain like hematoxylin. In the widely used Hematoxylin and Eosin (H&E) stain, Phloxine B is often added to the eosin solution to create an enhanced, more vivid range of pinks and reds, aiding in the differentiation of various cytoplasmic and extracellular matrix components.[1][8][9] Furthermore, it is a key reagent in specialized techniques such as Lendrum's Phloxine-Tartrazine method for the identification of viral inclusion bodies.[2][10]

Table 1: Key Properties of D&C Red No. 27 / Phloxine B

| Property | Description | Reference(s) |

| Common Names | D&C Red No. 27, Phloxine B, Acid Red 92 | [2][3][4] |

| C.I. Number | 45410 | [2][3] |

| Chemical Class | Halogenated Xanthene Dye | [1][4] |

| Molecular Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | [3][11] |

| Molecular Weight | 829.63 g/mol | [3][11] |

| Appearance | Red to brown powder | [3] |

| Solubility | Soluble in water and ethanol | [2][3] |

| Absorption Max (λmax) | ~540-548 nm | [2][3] |

| Emission Max (λmax) | ~564 nm | [3] |

| Primary Use | Histological counterstain for cytoplasm, connective tissue, and specialized granules. | [1] |

Core Mechanism of Action: Electrostatic Interaction

The primary mechanism driving Phloxine B staining is a straightforward, yet powerful, electrostatic attraction between the anionic dye and cationic tissue components.

The Role of Charge

In an aqueous solution, the sodium salt of Phloxine B dissociates, yielding a large, negatively charged chromophore (the color-imparting part of the molecule).[3][6] In biological tissues, the primary targets for acid dyes like Phloxine B are proteins.[5] Amino acids, the building blocks of proteins, contain both an acidic carboxyl group (-COOH) and a basic amino group (-NH₂). The overall charge of a protein is determined by the sum of these charges, which is highly dependent on the pH of the surrounding environment.

The Critical Influence of pH

Staining with acidic dyes is almost always performed in an acidic solution (typically pH < 6). This is the most critical variable in the protocol. Lowering the pH below the isoelectric point of most cytoplasmic proteins (which is generally around pH 6) has a profound effect:

-

Protonation of Amino Groups: The excess hydrogen ions (H⁺) in the acidic solution protonate the basic amino groups on the amino acid side chains (e.g., lysine, arginine), converting them from neutral -NH₂ to cationic -NH₃⁺.[12]

-

Creation of Positive Binding Sites: This widespread protonation imparts a strong net positive charge to the majority of proteins in the cytoplasm and extracellular matrix.[5][6]

-

Dye-Tissue Binding: The negatively charged Phloxine B anions are then strongly attracted to these newly formed cationic sites, forming stable ionic bonds and thereby staining the structures.[7]

Structures that bind strongly to acid dyes are termed "acidophilic" or "eosinophilic" .[7] This includes:

-

Cytoplasm of most cells

-

Muscle fibers

-

Connective tissue (collagen)

-

Red blood cells

-

Paneth cell granules and other secretory granules rich in cationic proteins.[10]

Conversely, structures rich in anionic molecules, such as the phosphate groups of nucleic acids (DNA, RNA) in the nucleus and ribosomes, repel the acid dye. These are termed "basophilic" and are stained by basic dyes like hematoxylin.[5][6]

Key Experimental Protocols & Workflows

The following protocols exemplify the application of the principles discussed. The causality behind key steps is explained to provide a deeper, field-proven insight.

Workflow: General Histological Staining

A typical workflow for staining paraffin-embedded tissue sections involves several key stages, each with a specific purpose validated by the final staining quality.

Protocol: Lendrum's Phloxine-Tartrazine Stain for Viral Inclusions

This method is a classic example of using Phloxine B's strong affinity for dense, protein-rich structures to identify viral inclusion bodies, which are often acidophilic.[10][13] The tartrazine acts as a differentiating agent and a yellow background counterstain.[14]

Principle of Causality: Viral factories concentrate viral proteins, creating dense, highly acidophilic structures. Phloxine B, at a specific concentration and time, will bind strongly to these inclusions. The subsequent tartrazine step is a process of dye displacement.[14] Tartrazine, a smaller and less strongly bound acid dye, will replace the phloxine in less-acidophilic components like collagen and cytoplasm, but not in the densely packed viral inclusions. This provides sharp contrast.[10]

Step-by-Step Methodology:

-

Deparaffinize and Rehydrate: Bring formalin-fixed, paraffin-embedded sections to distilled water through standard xylene and graded alcohol series.[1]

-

Nuclear Staining: Stain nuclei with Mayer's hematoxylin for 5-10 minutes. This provides nuclear context without overpowering the subsequent stains.

-

Bluing: Rinse sections in running tap water or a weak alkaline solution (e.g., Scott's Tap Water Substitute) for 5-15 minutes until nuclei turn a crisp blue.[9] This step is crucial for setting the hematoxylin.

-

Phloxine Staining: Stain in a 0.5% aqueous solution of Phloxine B for 30 minutes.[10] This extended time ensures saturation of all acidophilic components, especially the target inclusions.

-

Rinse & Drain: Briefly rinse in distilled water and drain the slide well to remove excess, unbound dye.[15]

-

Differentiation & Counterstaining: Place the slide directly into a saturated solution of tartrazine in 2-ethoxyethanol (Cellosolve).[15] Differentiate for 5-10 minutes, checking microscopically. The goal is to have brilliant red/pink inclusions against a sharp yellow background. Over-differentiation will cause the inclusions to also turn yellow.[14][15]

-

Dehydrate, Clear, and Mount: Rapidly dehydrate through 95% and absolute alcohol, clear in xylene, and mount with a synthetic resinous medium.[9]

Self-Validation/QC:

-

Positive Control: A known case of a virus that produces acidophilic inclusions (e.g., Herpesvirus, Adenovirus).

-

Expected Results: Viral inclusions should be bright, fiery red. Nuclei should be blue/purple. Background connective tissue and cytoplasm should be yellow.[10]

Trustworthiness and Troubleshooting

| Issue | Probable Cause | Solution & Rationale |

| Weak or Pale Staining | Staining solution too old or depleted; Insufficient staining time; Over-differentiation in acid alcohol (if used); pH of staining solution is too high. | Prepare fresh staining solution; Increase staining time; Reduce time in differentiator; Check and adjust pH of Phloxine B solution to be slightly acidic to ensure protein protonation. |

| Overstaining | Staining time too long; Sections too thick; Insufficient dehydration leading to cloudy appearance. | Reduce staining time; Ensure sections are cut at standard 4-5 microns; Ensure two changes of fresh absolute alcohol are used before clearing. |

| Lack of Differentiation | Cytoplasm and inclusions are both red/pink with poor contrast. | In Lendrum's method, increase time in tartrazine to allow for dye displacement. For H&E, ensure proper differentiation after hematoxylin and that the eosin-phloxine is not overly concentrated. |

Conclusion

The mechanism of action of D&C Red No. 27 (Phloxine B) in biological staining is a classic example of applied biochemistry. Its efficacy is rooted in fundamental electrostatic principles, governed primarily by the pH-dependent charge of tissue proteins. As an anionic xanthene dye, it reliably binds to cationic, acidophilic structures like the cytoplasm, connective tissue, and specific protein aggregates such as viral inclusions. By understanding and controlling the key variables of pH, dye concentration, and differentiation, researchers can expertly apply Phloxine B to achieve robust, high-contrast, and reproducible staining for both routine and specialized diagnostic and research applications.

References

-

Wikipedia. Phloxine. [Link]

-

Di Sabatino, A., Miceli, E., Dhaliwal, W., & Corazza, G. R. (2008). Distribution, Proliferation, and Function of Paneth Cells in Uncomplicated and Complicated Adult Celiac Disease. ResearchGate. [Link]

-

Borza, P., et al. (2021). Low concentration Phloxine B staining for high chemical contrast, nonlinear microscope mosaic imaging of skin alterations in pseudoxanthoma elasticum. PubMed Central. [Link]

-

PubChem. D&C Red No. 27. [Link]

-

StainsFile. Phloxine B. [Link]

-

Agilent. Eosin Y Phloxine B, Dako H&E. [Link]

-

The Cell. Basic and Acid Dyes for Histology. [Link]

-

Weisz, A., & Krantz, Z. B. (2014). Determination of synthetic by-products and an intermediate in the colour additives D&C Red Nos 27 and 28 (phloxine B) and their lakes using conventional HPLC. PubMed. [Link]

-

Weisz, A., & Krantz, Z. B. (2014). Determination of synthetic by-products and an intermediate in the color additives D&C Red Nos. 27 and 28 (phloxine B) and their lakes using conventional HPLC. ResearchGate. [Link]

-

Wikipedia. Acidophile (histology). [Link]

-

Cosmetics Info. Red 27 Lake. [Link]

-

Lendrum, A. C. (1947). The phloxin-tartrazine method as a general histological stain and for the demonstration of inclusion bodies. SciSpace. [Link]

-

University of Leeds. H&E staining - The Histology Guide. [Link]

-

The Good Scents Company. ci 45410 (Na) fluorescein, 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-, disodium salt. [Link]

-

Clark, G. (1979). Displacement. PubMed. [Link]

-

Vanderbilt University. Tissue Staining with Hematoxylin and Eosin (H&E). [Link]

-

Reddit. Basophilic and acidophilic staining explanation help. [Link]

-

ChemBK. C.I. 45410. [Link]

-

Teby. D&C Red No. 27 - Descrizione. [Link]

-

The Histonet Forum. Lendrum's stain for Paneth Cells. [Link]

-

University of Illinois. Cells, Organelles: Basic and Acid Stains - Histology Laboratory Manual. [Link]

-

Steven, A. C., & Kemp, M. C. (2009). A Guide to Viral Inclusions, Membrane Rearrangements, Factories, and Viroplasm Produced During Virus Replication. PubMed Central. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. stainsfile.com [stainsfile.com]

- 3. Phloxine - Wikipedia [en.wikipedia.org]

- 4. D&C Red No. 27 | C20H4Br4Cl4O5 | CID 83511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 6. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 7. Acidophile (histology) - Wikipedia [en.wikipedia.org]

- 8. agilent.com [agilent.com]

- 9. newcomersupply.com [newcomersupply.com]

- 10. researchgate.net [researchgate.net]

- 11. Phloxin B (C.I. 45410) | Sigma-Aldrich [sigmaaldrich.com]

- 12. columbia.edu [columbia.edu]

- 13. The phloxin ‐ tartrazine method as a general histological stain and for the demonstration of inclusion bodies (1947) | Alan C. Lendrum | 128 Citations [scispace.com]

- 14. Displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Histonet] Lendrum's stain for Paneth Cells [histonet.utsouthwestern.narkive.com]

A Comprehensive Technical Guide to the Solubility of D&C Red No. 27 in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the solubility characteristics of D&C Red No. 27. It is intended for researchers, formulation scientists, and drug development professionals who utilize this colorant in their work. This document elucidates the fundamental physicochemical principles governing the solubility of D&C Red No. 27, differentiates it from its insoluble lake pigment counterpart, presents available qualitative solubility data, and provides a robust, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents. The causality behind experimental choices and the importance of a self-validating methodology are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction to D&C Red No. 27

Chemical Identity and Nomenclature

D&C Red No. 27 is a synthetic dye belonging to the xanthene class of compounds.[1] It is a highly halogenated derivative of fluorescein, which imparts its characteristic vibrant, fluorescent red-pink hue.[2] Due to its solubility in organic media, it is also known by the Colour Index (CI) name Solvent Red 48.[3][4]

Key identifiers for D&C Red No. 27 are provided in the table below.

| Identifier | Value | Source(s) |

| Chemical Name | 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | [4] |

| CAS Number | 13473-26-2 | [3] |

| CI Number | 45410:1 | [3] |

| Synonyms | Solvent Red 48, Phloxine B, Phloxine O, Acid Phloxine PB, Japan Red 218 | [1][3][4] |

| Molecular Formula | C₂₀H₄Br₄Cl₄O₅ | [3] |

| Molecular Weight | 785.67 g/mol | [3] |

The Critical Distinction: Dye vs. Pigment

A frequent point of confusion is the distinction between D&C Red No. 27 and D&C Red No. 27 Aluminum Lake. This distinction is paramount as it defines their solubility and application.

-

D&C Red No. 27 (The Dye): This is the free acid form of the molecule, also known as Solvent Red 48. It is soluble in various organic solvents and is used when a molecularly dissolved colorant is required.[3] Its solubility allows it to create transparent or translucent coloration in non-aqueous formulations.

-

D&C Red No. 27 Aluminum Lake (The Pigment): This is an insoluble pigment created by precipitating the soluble dye onto an aluminum salt substrate.[5] Lakes are used when color migration or "bleeding" is undesirable, such as in pressed powders or other solid cosmetics.[2] It is correctly described as dispersible in oils, not soluble.[5]

This guide focuses exclusively on the solubility of D&C Red No. 27, the soluble dye form.

Physicochemical Principles Governing Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" is the cornerstone of understanding this behavior; solutes dissolve best in solvents that have similar polarity and intermolecular force characteristics.

Molecular Structure Analysis

The structure of D&C Red No. 27 is large, rigid, and heavily halogenated. Several key features dictate its solubility profile:

-

Xanthene Core: The tricyclic xanthene core is a large, predominantly non-polar aromatic system.

-

Heavy Halogenation: The presence of four bromine and four chlorine atoms significantly increases the molecule's size and molecular weight. These halogens are electron-withdrawing but contribute to van der Waals forces and decrease the molecule's overall polarity, enhancing its affinity for non-polar organic solvents.

-

Phenolic Hydroxyl Groups: Two hydroxyl (-OH) groups are present. While these can participate in hydrogen bonding, their acidic nature is sterically hindered and their influence is overshadowed by the large, non-polar halogenated backbone.

-

Spiro Lactone Form: D&C Red No. 27 exists in a stable, non-polar spiro lactone (cyclic ester) form. This closed-ring structure is significantly less polar than the open-ring carboxylate form that can exist under basic conditions. This lactone structure is a primary driver of its poor aqueous solubility and good solubility in organic solvents.

The combination of these features results in a molecule with a very high octanol-water partition coefficient (LogP), indicating strong lipophilicity (oil-loving) and hydrophobicity (water-fearing).

Solubility Profile of D&C Red No. 27

Qualitative Solubility

The following table summarizes the known qualitative solubility of D&C Red No. 27.

| Solvent Class | Solvent Example(s) | Solubility | Source(s) |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | [4][6] |

| Protic Polar | Ethanol | Soluble | [3] |

| Lipids / Oils | Castor Oil, Mineral Oil | Soluble / Dispersible | [3] |

| Hydrocarbons | Paraffin Wax | Soluble | [3] |

| Aqueous | Water | Insoluble | [2][5] |

Note: While often used in oil-based products, achieving a true molecular solution versus a fine dispersion can depend on the specific oil and formulation process.

Experimental Protocol for Quantitative Solubility Determination

The absence of standardized quantitative data necessitates a reliable in-house method for its determination. The following protocol is based on the Saturation Shake-Flask Method , a gold-standard technique for equilibrium solubility measurement, consistent with principles outlined in USP General Chapter <1236> Solubility Measurements.[7][8][9]

Objective

To determine the equilibrium solubility of D&C Red No. 27 in a selected organic solvent at a specified temperature (e.g., 25°C).

Causality Behind Experimental Design

This method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility.[10] By adding an excess of the solid dye, we ensure the solvent becomes saturated. The extended equilibration period allows the dissolution process to reach a steady state. Subsequent filtration and analysis of the supernatant provide a direct measure of the maximum amount of solute the solvent can hold under the tested conditions. UV-Vis spectrophotometry is selected as the analytical technique due to the strong chromophore (color-absorbing part) in the D&C Red No. 27 molecule, allowing for sensitive and accurate quantification.

Materials and Reagents

-

D&C Red No. 27 powder (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Calibrated UV-Vis Spectrophotometer

-

Quartz cuvettes

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Prepare a stock solution of D&C Red No. 27 of known concentration (e.g., 100 mg/L) in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of at least five standards of decreasing concentration.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ-max) for D&C Red No. 27 in that solvent.

-

Plot absorbance vs. concentration and perform a linear regression. The resulting equation and R² value (should be >0.995) constitute the calibration curve.

-

-

Sample Preparation (Saturation):

-

Add an excess amount of D&C Red No. 27 powder to a vial (e.g., 20 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume of the solvent (e.g., 10 mL) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation.

-

Allow the samples to equilibrate for a minimum of 24 hours. A 48 or 72-hour period is recommended to ensure equilibrium is reached.

-

-

Sample Separation and Analysis:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour in the temperature-controlled environment.

-

Carefully draw the supernatant (the clear, colored liquid) using a syringe.

-

Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

Accurately dilute the filtered, saturated solution with the solvent to bring its concentration into the linear range of the calibration curve. A dilution factor of 100x or 1000x may be necessary.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the same λ-max used for the standards.

-

-

Calculation and Reporting:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.

-

Express the final solubility in appropriate units, such as mg/L, g/100mL, or molarity.

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the protocol must be self-validating:

-

Visual Confirmation: After equilibration, there must be visible, undissolved solid at the bottom of the vial. Its absence indicates that an insufficient amount of solute was added, and the experiment must be repeated with more solid.

-

Time to Equilibrium: To validate the 24-hour period, a time-point study can be performed where samples are analyzed at 24, 48, and 72 hours. The solubility value should plateau, confirming that equilibrium has been reached.

-

Triplicate Analysis: The entire experiment should be performed in triplicate to assess the precision of the method and report the result as a mean with a standard deviation.

Practical Applications and Formulation Insights

Understanding the solubility of D&C Red No. 27 is critical for successful product formulation, particularly in cosmetics and topical drug delivery systems.

-

Solvent Selection: For products like lip oils, anhydrous serums, or nail lacquers, formulators must select a solvent or co-solvent system that can fully dissolve the dye at the desired concentration to ensure clarity and color uniformity. Common choices include esters (e.g., isopropyl myristate), glycols, and certain silicones.

-

Preventing Recrystallization: A common failure mode is the recrystallization of the dye over time, leading to a gritty texture or loss of color homogeneity. This occurs when the dye concentration exceeds its solubility limit in the formulation, often due to temperature fluctuations or solvent evaporation. Determining the precise solubility helps formulators work within a safe margin to ensure long-term stability.

-

Color Expression: In some systems, particularly those involving pH changes, the solubility state of D&C Red No. 27 can influence its color expression.[11][12] Its "color changing" property in some lip balms is related to the pH-mediated transition between its less-colored, soluble form and a more intensely colored, precipitated state upon contact with the moisture on the lips.

Conclusion

D&C Red No. 27 (Solvent Red 48) is a valuable organic-soluble colorant whose behavior is dictated by its large, halogenated, non-polar molecular structure. While comprehensive quantitative solubility data is sparse, its qualitative affinity for solvents like ethanol and DMSO is established. For formulation scientists and researchers, the most reliable path to ensuring product stability and performance is the experimental determination of its solubility in their specific solvent systems. The Saturation Shake-Flask method, coupled with spectrophotometric analysis, provides a robust and trustworthy framework for generating this critical data, enabling the development of stable, effective, and aesthetically pleasing products.

References

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

-

Pion Inc. (n.d.). Technical Note: Solubility Measurements. [Link]

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

-

AuroGenesis. (n.d.). D&C Red 27 Supplier & Exporter. [Link]

-

World dye variety. (2012). Solvent Red 48. [Link]

-

MySkinRecipes. (n.d.). D&C Red 27 Color Changing Pigment (CI45410). [Link]

-

Cosmetics Info. (n.d.). Red 27 Lake. [Link]

-

PubChem. (n.d.). D&C Red No. 27. [Link]

Sources

- 1. D&C Red No. 27 | C20H4Br4Cl4O5 | CID 83511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. medkoo.com [medkoo.com]

- 5. cdfsupplies.com [cdfsupplies.com]

- 6. D & C Red no. 27 | TargetMol [targetmol.com]

- 7. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. biorelevant.com [biorelevant.com]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. D&C Red 27 Color Changing Pigment (CI45410) [myskinrecipes.com]

- 12. specialchem.com [specialchem.com]

historical development of xanthene dyes in microscopy

An In-depth Technical Guide on the Historical Development and Core Applications for Researchers, Scientists, and Drug Development Professionals.

From the vibrant hues of early textile dyes to the precise illumination of subcellular structures, the journey of xanthene dyes is a testament to the power of chemical innovation in biological discovery. This guide delves into the historical development of this pivotal class of fluorescent molecules, providing a technical overview of their evolution, the chemical principles governing their function, and their enduring impact on microscopy and cellular analysis.

The Dawn of an Era: The Serendipitous Discovery of Fluorescein

The story of xanthene dyes begins in 1871 with the German chemist Adolf von Baeyer, who, while investigating the reactions of phthalic anhydride with phenols, synthesized a brilliantly fluorescent compound he named "resorcinphthalein".[1][2] This molecule, now universally known as fluorescein, was created by the condensation of phthalic anhydride and resorcinol.[3][] Baeyer's discovery, an offshoot of the burgeoning synthetic dye industry, laid the foundation for a class of compounds that would revolutionize biological imaging.[3][5] Fluorescein's intense yellow-green fluorescence under alkaline conditions and its relatively high water solubility made it an object of immediate interest.[3][6]

The basic xanthene core, a three-ringed structure, is the scaffold upon which fluorescein and its numerous derivatives are built.[7] The unique photophysical properties of these dyes, including high molar extinction coefficients and fluorescence quantum yields, are directly attributable to this core structure.[6]

Expanding the Palette: The Emergence of Eosin and Rhodamines

Following the discovery of fluorescein, the late 19th century witnessed a rapid expansion of the xanthene dye family, driven by the demand for new colors in the textile industry and the nascent field of histology.

Eosin: The Red Counterpart

In 1874, Heinrich Caro, a chemist at the German chemical company BASF, synthesized eosin by brominating fluorescein.[8][9] This modification resulted in a vibrant red dye with a strong affinity for basic cellular components.[8][10] The most common form, Eosin Y, is a tetrabromo derivative of fluorescein.[10][11] Its ability to stain cytoplasm and extracellular matrix components pinkish-red provided a crucial counterstain to the blue-staining hematoxylin, leading to the development of the indispensable Hematoxylin and Eosin (H&E) staining technique by Nicolaus Wissozky in 1877.[8][12] This method remains a cornerstone of histopathological diagnosis to this day.[12][13]

Rhodamines: Brighter, More Stable, and Red-Shifted

The quest for dyes with improved properties led to the synthesis of rhodamines in 1887 by the industrial chemist Ceresole.[1] These dyes, named for their rose-like color, were produced by the condensation of phthalic anhydride with 3-aminophenols.[1] Rhodamines offered significant advantages over fluorescein, including greater photostability, reduced pH sensitivity, and longer emission wavelengths, pushing the fluorescence further into the red portion of the spectrum.[1][2] This red-shift was critical for minimizing the confounding effects of autofluorescence from biological tissues, which is typically more pronounced in the green region of the spectrum.[2][14]

The Age of Fluorescence Microscopy: Tailoring Dyes for Specificity

The 20th century saw the transformation of xanthene dyes from general stains to highly specific molecular probes, a development that paralleled the rise of fluorescence microscopy.

The Isothiocyanate Revolution: Covalent Labeling